molecular formula C19H15BrN2O3S B2377429 N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 892711-63-6

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2377429
CAS No.: 892711-63-6
M. Wt: 431.3
InChI Key: FPIHLFGJSHYXQX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a thiazole ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common approach includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while substitution reactions could produce a variety of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal function and leading to cytotoxic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzodioxine-containing molecules. Examples include:

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c20-15-10-17-16(24-6-7-25-17)9-14(15)18(23)22-19-21-11-13(26-19)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIHLFGJSHYXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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